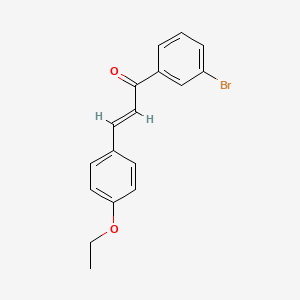

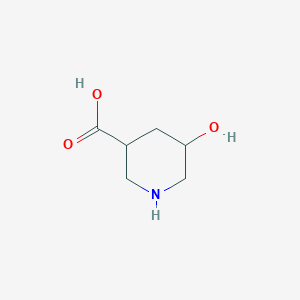

![molecular formula C14H9BrClFO3 B2537938 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 938257-63-7](/img/structure/B2537938.png)

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Differential Reactivity in Enzymatic Processing

The study of [p-(halomethyl)benzoyl]formates revealed their varying roles as substrates and inhibitors for the enzyme benzoylformate decarboxylase, which is dependent on thiamin pyrophosphate. The fluoro analogue acted as a substrate with kinetic parameters comparable to benzoylformate, while the bromo analogue served as a competitive inhibitor, leading to the formation of a modified cofactor that hydrolyzes to p-methylbenzoate. The chloro analogue showed a dual pathway, with a small percentage forming p-methylbenzoate. This suggests that the halogen's leaving group potential influences the enzyme's action on the analogue, with the bromo analogue's potent inhibition attributed to covalent cofactor modification .

Synthesis of a Dopamine and Serotonin Receptor Antagonist

An efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a dopamine and serotonin receptor antagonist, was developed. The process involved a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, leading to regioselective substitution, methoxylation, oxidation, and nucleophilic substitution steps, culminating in bromination and hydrolysis to yield the target compound with an overall yield of 67%. This synthesis demonstrates the complexity and precision required in creating compounds with potential therapeutic applications .

Scale-Up of a Key Intermediate for SGLT2 Inhibitors

The scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in the production of SGLT2 inhibitors for diabetes therapy, was achieved through a six-step process starting from dimethyl terephthalate. The steps included nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with the process successfully run on a 70 kg batch scale. The total yield was 24%, demonstrating a scalable and cost-effective method for producing this important intermediate .

The provided papers collectively contribute to the understanding of the synthesis, reactivity, and potential applications of halogenated benzoic acid derivatives. The studies range from enzymatic processing of halomethylbenzoyl formates , synthesis of a complex molecule with pharmacological relevance , to industrial scale-up of a key intermediate for diabetes medication . Each paper highlights the importance of chemical synthesis in the development of new therapeutic agents and the optimization of production processes for industrial applications.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

The research on related bromo- and chloro-substituted compounds emphasizes their importance in organic synthesis and pharmaceutical manufacturing. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the utility of bromo- and fluoro-substituted compounds in producing anti-inflammatory and analgesic materials. This synthesis demonstrates the challenges and innovations in the synthesis of complex molecules, including the use of cross-coupling reactions and the handling of potentially explosive gases like methyl nitrite under strict safety conditions (Qiu et al., 2009).

Environmental Science and Toxicology

Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provides insight into the environmental impact of brominated compounds. These substances, found as trace contaminants in brominated flame retardants, have been studied for their toxic effects, which are similar to those of their chlorinated counterparts. The review by Mennear and Lee (1994) highlights the importance of understanding the biological effects and potential health risks of such compounds, suggesting a similar area of concern for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in environmental pollution (Mennear & Lee, 1994).

Antioxidant Capacity and Organic Pollutants Treatment

Investigations into the antioxidant capacity of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the treatment of organic pollutants using redox mediators reveal the potential for bromo- and chloro-substituted compounds in environmental remediation. These studies shed light on the mechanisms of action of antioxidants and the role of redox mediators in enhancing the degradation efficiency of persistent organic pollutants. Such research underscores the relevance of compounds with bromo, chloro, and fluoro substituents in addressing environmental challenges (Ilyasov et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLFIVUFVCBOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

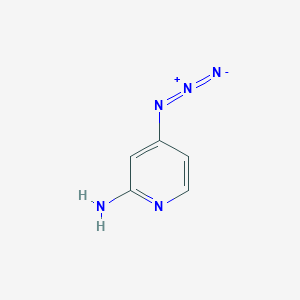

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

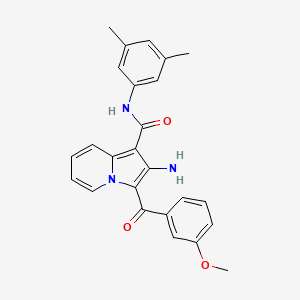

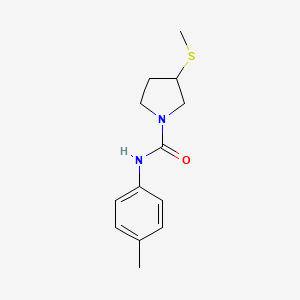

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

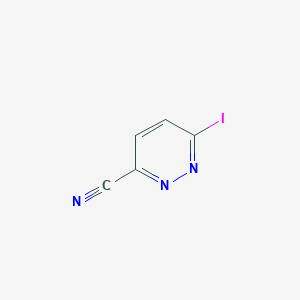

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

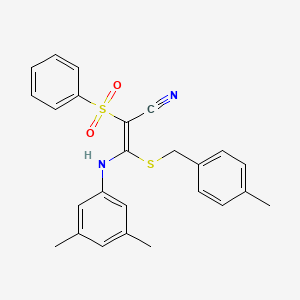

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)